1-Oxa-8-azaspiro[4.5]decan-3-ol
Overview
Description
1-Oxa-8-azaspiro[4.5]decan-3-ol is a chemical compound with the molecular formula C8H15NO2 . It is a solid substance and is available for purchase from various suppliers .
Synthesis Analysis
The synthesis of this compound and related compounds has been studied . The compound was designed by incorporating the tetrahydrofuran ring moiety of muscarone into an 8-azaspiro[4.5]decane skeleton . Systematic modifications of the compound were conducted, and a number of analogues were found to display preferential affinity for M1 receptors over M2 receptors .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringOC1COC2(CCNCC2)C1
. The InChI key for this compound is VBGNAFFFWRXMFL-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 157.21 . The compound is a solid . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the search results.Scientific Research Applications
Synthesis and Structural Significance
1-Oxa-8-azaspiro[4.5]decan-3-ol and its derivatives are significant due to their unique structural characteristics. They are found in the cores of natural or synthetic products with biological activities, making them challenging targets for chemical synthesis. Various strategies for synthesizing these spiroaminals have been explored, highlighting the novelty of their skeletons and potential applications (Sinibaldi & Canet, 2008).
Antiviral Properties
Compounds related to this compound have shown promising antiviral properties. For instance, a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives exhibited inhibitory effects against human coronavirus and influenza virus, with some compounds being highly effective in inhibiting coronavirus replication (Apaydın et al., 2019). This demonstrates the potential of these compounds in antiviral drug development.
Antitumor Activity
Research on this compound derivatives has also revealed their potential in cancer treatment. A series of novel derivatives were synthesized and evaluated, with several compounds showing moderate to potent activity against various human cancer cell lines. Some derivatives emerged as particularly effective, promising candidates for further development in cancer therapy (Yang et al., 2019).
Potential in Asthma and Anti-Anaphylaxis Treatment
New isoxazoline compounds derived from this compound showed potential for anti-asthmatic and anti-anaphylaxis activities. These compounds were predicted to have high affinities for enzymes involved in asthma and anaphylaxis, highlighting their potential therapeutic applications in these areas (Ge et al., 2016).
Safety and Hazards
properties
IUPAC Name |
1-oxa-8-azaspiro[4.5]decan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-7-5-8(11-6-7)1-3-9-4-2-8/h7,9-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNSUWHWLBLHQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60665396 | |
Record name | 1-Oxa-8-azaspiro[4.5]decan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60665396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
757239-76-2 | |
Record name | 1-Oxa-8-azaspiro[4.5]decan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60665396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 757239-76-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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